4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
4-bromo-2-chloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPVZSDFSCGEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-chloro-3-(trifluoromethyl)aniline: Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
4-Bromo-2-chloro-3-(trifluoromethyl)aniline is a substituted aniline, a class of compounds that are foundational in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of bromine, chlorine, and a trifluoromethyl group on the aniline ring suggests that this compound is likely to be a solid with a distinct toxicological profile and specific handling requirements. The electron-withdrawing nature of the substituents can influence its reactivity and biological activity. Given the known hazards of many substituted anilines, a proactive and informed approach to safety is paramount.[1][2]
Physicochemical Properties and Predicted Hazard Profile
While experimental data for this specific isomer is limited, the properties of its structural analogs allow for a reasonable prediction of its characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₇H₄BrClF₃N | Based on chemical structure |
| Molecular Weight | ~274.47 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white or yellow/brown solid | Typical for many substituted anilines |
| Melting Point | Likely a solid at room temperature with a defined melting point | Based on similar multi-substituted anilines |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., methanol, dichloromethane) | Common for halogenated aromatic compounds |
| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | General characteristic of anilines |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | Typical reactivity of anilines |
Hazard Identification and GHS Classification (Predicted)
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data from analogous compounds, this compound is predicted to have the following GHS classification:
Table 2: Predicted GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Pictograms:
Signal Word: Danger
Safe Handling and Personal Protective Equipment (PPE)
A stringent safety protocol is non-negotiable when handling this compound. The following workflow outlines the critical steps for safe laboratory practice.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] A safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, Viton®), a flame-retardant lab coat, and closed-toe shoes. | Nitrile gloves are not recommended for prolonged contact with anilines. Double gloving is advised. |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Protects against inhalation of the compound. |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Toxicity Profile: An Evidence-Based Extrapolation
While specific LD50 and LC50 values for this compound are not available, the toxicity of anilines and their halogenated derivatives is well-documented.[7][8]
-
Methemoglobinemia: A primary hazard of aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[1] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, death.
-
Carcinogenicity and Mutagenicity: Many aniline derivatives are known or suspected carcinogens and mutagens.[2][3]
-
Organ Toxicity: Prolonged or repeated exposure can lead to damage to organs, particularly the liver, kidneys, and spleen.
-
Structure-Toxicity Relationship: The presence of halogens and the trifluoromethyl group can modulate the toxicity of the aniline scaffold. Halogenation can increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution in the body.[9]
Experimental Protocol: Risk Assessment for Novel Anilines
This protocol outlines a self-validating system for assessing the risks associated with using a novel or poorly characterized aniline derivative like this compound.
Objective: To systematically identify and mitigate the risks associated with the handling and use of a novel aniline derivative in a laboratory setting.
Materials:
-
Safety Data Sheets (SDS) of at least three structurally similar compounds.
-
Access to toxicological databases (e.g., PubChem, ECHA).
-
Institutional chemical safety and risk assessment forms.
Procedure:
-
Information Gathering (Data Input):
-
Draw the chemical structure of the target compound, this compound.
-
Identify and obtain the SDS for at least three of the closest structural analogs (e.g., 4-Bromo-3-(trifluoromethyl)aniline, 2-chloroaniline, 3-(trifluoromethyl)aniline).
-
Extract and tabulate the GHS classifications, handling precautions, PPE recommendations, and first-aid measures for each analog.
-
-
Hazard Identification (Analysis):
-
Compare the hazard statements for the analogs. Identify the most severe hazards present in the group. This represents the "worst-case" scenario.
-
Based on this comparison, assign a predicted GHS classification to the novel compound.
-
Consider the potential for the formation of hazardous byproducts or degradation products under the planned experimental conditions.
-
-
Exposure Assessment (Workflow Analysis):
-
Detail every step of the planned experiment where the compound will be handled (e.g., weighing, dissolution, reaction, purification, waste disposal).
-
For each step, identify potential routes of exposure (inhalation, dermal, ingestion, injection).
-
Estimate the quantity of the compound to be used and the duration of each handling step.
-
-
Risk Characterization and Control (Mitigation Plan):
-
Based on the identified hazards and potential for exposure, determine the level of risk for each step of the experiment.
-
Specify the control measures that will be implemented to mitigate these risks. This includes:
-
Engineering Controls: Fume hood, glove box, etc.
-
Administrative Controls: Standard Operating Procedures (SOPs), training, designated work areas.
-
Personal Protective Equipment (PPE): Specify the exact type of gloves, eye protection, and respiratory protection.
-
-
Outline specific procedures for waste disposal and spill cleanup.
-
-
Protocol Validation and Review (Self-Validation):
-
Have the completed risk assessment reviewed by the principal investigator and the institutional environmental health and safety (EHS) office.
-
This review serves as a validation of the protocol, ensuring that all identified risks are adequately controlled.
-
The following diagram illustrates the logical flow of this risk assessment protocol.
Caption: A workflow for conducting a risk assessment on a novel chemical compound.
Stability, Storage, and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Protect from light and air.
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, a comprehensive safety and handling plan can be developed by leveraging data from structurally related compounds. The information presented in this guide provides a foundation for researchers to work with this compound in a safe and responsible manner. A thorough, documented risk assessment should always be the first step before any experimental work is initiated.
References
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Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
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Navigating the Thermal Landscape of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline: A Technical Guide to its Melting and Boiling Points
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical physicochemical properties of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline, specifically its melting and boiling points. In the realm of drug discovery and materials science, a precise understanding of these thermal transition points is paramount for predicting a compound's behavior in various physical states, which in turn influences purification, formulation, and storage protocols.
A comprehensive search for experimentally determined melting and boiling points for this compound (CAS No. 1807018-36-5) did not yield established literature values. This indicates that the compound may be a novel or specialized research chemical with limited publicly available physical data.[1] The absence of empirical data necessitates a scientifically rigorous approach to estimate these crucial parameters, grounded in theoretical principles and predictive methodologies.
This guide will, therefore, provide a dual perspective: a detailed protocol for the experimental determination of these properties, and an in-depth analysis of predictive methods to estimate them.
The Influence of Molecular Architecture on Thermal Properties
The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[2] In the case of this compound, the arrangement of its substituents on the aniline ring creates a unique electronic and steric environment that governs these interactions.
-
Dipole-Dipole Interactions: The presence of highly electronegative halogen (bromine and chlorine) and trifluoromethyl groups induces significant bond dipoles, resulting in a net molecular dipole moment.[3] These permanent dipoles lead to electrostatic attractions between adjacent molecules.
-
Van der Waals Forces: As with all molecules, London dispersion forces are present and contribute to the overall intermolecular attractions. The large electron clouds of the bromine and chlorine atoms enhance these temporary dipoles.
-
Hydrogen Bonding: The aniline moiety possesses an amino group (-NH2) capable of acting as a hydrogen bond donor, and the nitrogen and halogen atoms can act as weak hydrogen bond acceptors.[4] These interactions, while weaker than those in compounds like water, can significantly influence the melting and boiling points.
-
π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which are further influenced by the electron-withdrawing nature of the trifluoromethyl group.[5]
The interplay of these forces determines the energy required to transition the compound from a solid to a liquid (melting) and from a liquid to a gas (boiling).
Predictive Approaches to Melting and Boiling Point Estimation
In the absence of experimental data, computational methods provide a valuable means of estimating the physical properties of organic molecules. Two prominent approaches are Quantitative Structure-Property Relationship (QSPR) models and group contribution methods.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties.[6][7][8][9] These models use a set of calculated molecular descriptors that encode topological, geometric, and electronic information. For predicting boiling points, descriptors related to molecular size, shape, and polarity are often employed.
Group Contribution Methods
Group contribution methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its individual functional groups.[10][11][12][13] Each functional group is assigned a numerical value, and these values are used in an empirical equation to calculate the desired property. This method is particularly useful for its relative simplicity and interpretability.
The following diagram illustrates the logical workflow for estimating the melting and boiling points of this compound in the absence of experimental data.
Caption: Experimental workflow for melting and boiling point determination.
Conclusion
While experimental data for the melting and boiling points of this compound are not currently available in the public domain, this guide provides a robust framework for both the theoretical estimation and experimental determination of these critical parameters. For researchers and drug development professionals, the ability to navigate this "data gap" through predictive modeling is a crucial skill. Should a physical sample be synthesized or acquired, the detailed experimental protocols herein offer a clear path to obtaining accurate and reliable physical property data, which is foundational to advancing the scientific and commercial potential of this and other novel chemical entities.
References
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- Group Contribution Method for Predicting Melting Points of Imidazolium and Benzimidazolium Ionic Liquids. (2007). Industrial & Engineering Chemistry Research, 46(25), 8485–8490.
- Group and group‐interaction contribution method for estimating the melting temperatures of deep eutectic solvents. (2021). AIChE Journal, 67(10).
- Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. (2003). Environmental Toxicology and Chemistry, 22(8), 1696-709.
- Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. (2021). Current Computer-Aided Drug Design, 17(6), 725-738.
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- Group Contribution Methods for Predicting the Melting Points and Boiling Points of Aromatic Compounds. (1994). Industrial & Engineering Chemistry Research, 33(10), 2477–2481.
- Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024). Medium.
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- Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (2020).
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- 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). P212121 Store.
- 4-Bromo-2-(trifluoromethyl)aniline 97%. (n.d.). Sigma-Aldrich.
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- Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). Molecules, 26(4), 934.
- SAFETY DATA SHEET: 4-Bromo-2-(trifluoromethyl)aniline. (2025). Alfa Aesar.
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- Effects of aromatic trifluoromethylation, fluorination, and methylation on intermolecular π-π interactions. (2013). The Journal of Physical Chemistry A, 117(33), 7827-35.
- SAFETY DATA SHEET: 4-Chloro-3-(trifluoromethyl)aniline. (2025). Fisher Scientific.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). RSC Medicinal Chemistry.
- Nature of halogen-centered intermolecular interactions in crystal growth and design: Fluorine-centered interactions in dimers in crystalline hexafluoropropylene as a prototype. (2019).
- Simultaneous introduction of trifluoromethyl and λ6-pentafluorosulfanyl substituents using F5S–C≡C–CF3 as a dienophile. (n.d.). Organic & Biomolecular Chemistry.
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4-Bromo-2-chloro-3-(trifluoromethyl)aniline: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a medicinal chemistry campaign. Among the vast arsenal of chemical building blocks, halogenated anilines stand out for their versatility. This guide focuses on a particularly valuable, yet complex, scaffold: 4-Bromo-2-chloro-3-(trifluoromethyl)aniline. Its unique substitution pattern, featuring a nucleophilic amino group, two distinct halogen atoms for differential reactivity, and a potent electron-withdrawing trifluoromethyl group, makes it an ideal precursor for a diverse range of biologically active molecules.[1][2] The trifluoromethyl moiety, in particular, is a celebrated feature in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
This technical guide provides a comprehensive overview of the synthesis, reactivity, and, most importantly, the application of this compound in the synthesis of innovative therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore its role in the development of targeted therapies, with a particular focus on kinase inhibitors.
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis.
| Property | Value |
| CAS Number | 393-36-2[3][4] |
| Molecular Formula | C₇H₅BrClF₃N |
| Molecular Weight | 275.48 g/mol |
| Appearance | Typically a brownish solid[2] |
| Melting Point | 48-50 °C[2] |
The synthesis of substituted anilines like this compound often involves multi-step sequences. A common synthetic route to a related compound, 4-bromo-3-(trifluoromethyl)aniline, involves the regioselective bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF).[5][6] The electron-donating amino group directs the incoming electrophile to the para position, which is sterically favored over the ortho position due to the adjacent trifluoromethyl group.[5] Another approach involves the reduction of a nitro group precursor, such as 2-bromo-5-nitrobenzotrifluoride, using a catalyst like Raney Nickel under a hydrogen atmosphere.[6]
Core Reactivity Principles: A Tale of Three Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional handles: the aniline amine, the bromo substituent, and the chloro substituent.
Caption: Key reactive sites and influencing groups on the this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms provide orthogonal handles for sequential functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[1][2] The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[1] This differential reactivity allows for selective coupling at the 4-position (bromo) under milder conditions, while the 2-position (chloro) can be functionalized subsequently under more forcing conditions.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution, although this is generally less common than cross-coupling reactions for this specific substrate.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound and its close analogs is in the synthesis of small molecule kinase inhibitors for the treatment of cancer.[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[7][8]
Case Study: Synthesis of Phenylurea-based Kinase Inhibitors
Many potent kinase inhibitors feature a phenylurea moiety. The synthesis of these compounds often involves the reaction of a substituted phenyl isocyanate with an appropriate amine. The 4-bromo- or 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of several approved and investigational kinase inhibitors.
Experimental Protocol: A Representative Synthesis of a Phenylurea Kinase Inhibitor Scaffold
This protocol outlines a general procedure for the synthesis of a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-arylurea, a common scaffold in kinase inhibitors.[9]
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or toluene.
-
Phosgenation: Add a phosgene equivalent, such as triphosgene (0.4 eq.), cautiously in portions at 0 °C. (Caution: Phosgene and its equivalents are highly toxic. Handle with extreme care and appropriate safety measures.)
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench any excess phosgene with a suitable reagent. The solvent is then removed under reduced pressure to yield the crude isocyanate, which is often used in the next step without further purification.
Step 2: Urea Formation
-
Reaction Setup: Dissolve the desired aromatic amine (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
-
Addition of Isocyanate: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq.) in the same solvent to the amine solution at room temperature.
-
Reaction and Precipitation: The urea product often precipitates from the reaction mixture upon formation. Stir the mixture for several hours to ensure complete reaction.
-
Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Caption: General synthetic workflow for phenylurea-based kinase inhibitors.
This synthetic strategy has been employed in the development of inhibitors targeting various kinases, including the Kinase insert Domain-containing Receptor (KDR), a key player in angiogenesis.[9]
Broader Applications in Medicinal Chemistry
Beyond kinase inhibitors, this compound and its derivatives are valuable intermediates for a range of other therapeutic agents.
-
Anticancer Agents: This scaffold is a component of novel orally available potent inhibitors against broad-spectrum mutants of c-KIT kinase for gastrointestinal stromal tumors.[10]
-
S1P1 Receptor Agonists: It can be used in the synthesis of agonists for the sphingosine-1-phosphate receptor 1 (S1P1), which are being investigated for the treatment of autoimmune diseases.[11]
-
Prostate Cancer Therapeutics: The related 4-bromo-3-(trifluoromethyl)aniline is a key starting material for the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[3]
-
Antibacterial Agents: The core aniline structure can be incorporated into novel compounds with potential antibacterial activity.[12]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive sites and the presence of the beneficial trifluoromethyl group provides medicinal chemists with a robust platform for the synthesis of complex and biologically active molecules. A deep understanding of its reactivity and synthetic transformations is essential for leveraging its full potential in the discovery and development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the strategic application of such multifunctional intermediates will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- Chemicalbook. (2023, December 18). 4-Bromoaniline: synthesis and applications in organic synthesis.
- PubMed. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.
- Guidechem. (2024, January 22). What are the applications of 4-bromo-3-(Trifluoromethyl) Aniline?.
- Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds from 4-Bromo-3-(trifluoromethyl)aniline.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline.
- PubMed. (2019, July 11). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors.
- DIGIBUG Principal. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021).
- MedChemExpress. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline (5-Amino-2-bromobenzotrifluoride) | Drug Intermediate.
- gsrs. (n.d.). 4-BROMO-3-(TRIFLUOROMETHYL)ANILINE.
- (n.d.). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update.
- Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
- NIH. (n.d.). 4-Bromo-2-chloroaniline - PMC.
- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- ResearchGate. (2025, August 10). (PDF) 4-Bromo-2-chloroaniline.
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- 10. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Precision Synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Abstract
This guide details the synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline , a critical intermediate in the development of kinase inhibitors and agrochemicals. The protocol addresses the specific regiochemical challenge posed by the 1,2,3-trisubstituted arene core. While direct bromination is possible, this guide prioritizes a Protection-Bromination-Deprotection strategy to maximize regioselectivity for the para-position (C4) and minimize the formation of the sterically favored ortho-isomer (C6).
Retrosynthetic Analysis & Strategy
The synthesis of this compound requires navigating a complex electronic and steric landscape.
-
Electronic Directing Effects: The amino group (-NH₂) at C1 is a strong ortho/para director. The chloro group (-Cl) at C2 and trifluoromethyl group (-CF₃) at C3 exert weaker directing influences.
-
Steric Challenge:
-
Position C4 (Target): Para to the amino group.[1] Sterically crowded by the adjacent -CF₃ group.
-
Position C6 (Byproduct): Ortho to the amino group. Less sterically hindered than C4 but electronically activated.
-
Strategic Decision: Direct bromination of the free aniline often yields a mixture of C4 and C6 isomers due to the high reactivity of the amine. To enforce para-selectivity, we employ an acetamide protecting group . This increases steric bulk around the nitrogen, further hindering the C6 ortho position and favoring the C4 para attack despite the adjacent -CF₃ group.
Reaction Scheme (Graphviz)
Caption: Three-step synthesis strategy designed to maximize regioselectivity via steric steering.
Detailed Experimental Protocols
Phase 1: Protection (Acetylation)
Objective: Mask the amine to prevent over-bromination and enhance para-selectivity.
-
Reagents:
-
2-Chloro-3-(trifluoromethyl)aniline (1.0 equiv)
-
Acetic Anhydride (
) (1.2 equiv) -
Glacial Acetic Acid (Solvent, 5 vol)
-
-
Protocol:
-
Charge a round-bottom flask with 2-chloro-3-(trifluoromethyl)aniline and glacial acetic acid .
-
Add acetic anhydride dropwise at room temperature (RT).
-
Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Workup: Pour the mixture into ice-cold water (10 vol). Stir vigorously for 30 minutes to precipitate the acetanilide.
-
Filter the solid, wash with cold water, and dry under vacuum at 50°C.
-
Yield Expectation: >90% (Off-white solid).
-
Phase 2: Regioselective Bromination
Objective: Introduce bromine at C4.[1][2]
Mechanistic Note: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (
-
Reagents:
-
Intermediate 1 (Acetanilide) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
DMF (Dimethylformamide) (5 vol)
-
-
Protocol:
-
Dissolve Intermediate 1 in DMF and cool to 0°C in an ice bath.
-
Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <5°C to minimize isomer formation.
-
Allow the reaction to warm to RT slowly and stir for 12–16 hours.
-
Workup: Quench by pouring into ice water containing 1% sodium thiosulfate (to neutralize trace
). -
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (0-20% EtOAc in Hexanes) if isomer impurities (>5%) are detected by HPLC.
-
Phase 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to release the free aniline.
-
Reagents:
-
Intermediate 2 (Bromo-acetanilide)
-
Ethanol (5 vol)
-
Conc. HCl (6N, 3 vol)
-
-
Protocol:
-
Suspend Intermediate 2 in Ethanol .
-
Add Conc. HCl carefully.
-
Heat to reflux (80°C) for 2–4 hours. The suspension should clear as the amine salt forms.
-
Workup: Cool to RT. Neutralize with saturated
or NaOH (1M) to pH ~8. -
Extract with DCM or EtOAc. Dry organic layer and concentrate.[2]
-
Final Purification: Recrystallization from Hexanes/EtOAc usually yields high-purity crystals.
-
Analytical Data & Characterization
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | Oxidizes slightly upon air exposure. |
| Molecular Weight | 274.47 g/mol | Formula: |
| ¹H NMR (DMSO-d₆) | Doublet coupling ( | |
| ¹⁹F NMR | Distinctive CF₃ signal. | |
| Mass Spec (ESI) | [M+H]⁺ 273.9/275.9 | Characteristic Br isotope pattern (1:1). |
Troubleshooting & Optimization
Workflow Decision Tree
Caption: Decision logic for handling incomplete reactions or isomeric impurities.
Common Issues
-
Over-bromination: If di-bromo species are observed, reduce NBS equivalents to 0.95 and lower temperature to -10°C.
-
Poor Solubility: If the acetanilide precipitates during bromination, switch solvent to NMP or increase DMF volume.
-
Regioisomer Separation: If the C4/C6 ratio is poor, separation is easiest after the deprotection step, as the free anilines often have greater polarity differences than the acetamides.
Safety & Handling (E-E-A-T)
-
N-Bromosuccinimide (NBS): Exothermic decomposition possible. Store in a fridge. Avoid metal spatulas (trace metal can catalyze decomposition).
-
Trifluoromethyl Anilines: Potential skin sensitizers and toxic if inhaled. All operations must be performed in a fume hood.
-
Waste Disposal: Aqueous streams contain brominated species and must be treated as halogenated waste. Do not mix with acidic bleach streams (release of
gas).
References
-
BenchChem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Accessed 2026). Link
-
Organic Syntheses. 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline.[2][3] Org.[2][4][5][6] Synth. 2003, 80, 200. Link
-
Sigma-Aldrich. Product Specification: 4-Bromo-2-(trifluoromethyl)aniline.Link
-
Advanced ChemBlocks. Compound Data: this compound (CAS 1807018-36-5).Link
-
Fox, G. J. et al. Regioselective bromination of activated anilines. J. Chem. Soc.[1] Perkin Trans. 1, 1973.[3]
Sources
- 1. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 94058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
Application Notes & Protocols for 4-Bromo-2-chloro-3-(trifluoromethyl)aniline: A Versatile Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline, a highly functionalized and synthetically versatile intermediate crucial for the development of novel pharmaceutical agents. We will dissect the strategic importance of its unique substitution pattern, detailing its reactivity in key synthetic transformations. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, alongside essential safety, handling, and characterization data. The ultimate goal is to empower chemists to leverage this powerful building block in the rational design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of key building blocks. This compound is a prime example of such a scaffold, offering a confluence of chemical features that make it exceptionally valuable for constructing complex molecular architectures.
The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Its strong electron-withdrawing nature significantly influences the electronic properties of the aniline ring.[3] The presence of two distinct halogen atoms—bromine and chlorine—provides orthogonal handles for sequential and site-selective modifications. The carbon-bromine bond is weaker and thus more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions, allowing for a predictable and controlled synthetic strategy.[3] The aniline amine group serves as a versatile nucleophile and a key site for amide bond formation or further derivatization, integral to the pharmacophores of many targeted therapies.[4][5]
This unique combination of reactive sites makes this compound a sought-after intermediate, particularly in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][6][7] Kinases are enzymes that regulate complex cellular processes, and their dysregulation is a hallmark of many diseases.[6][7] The aniline scaffold provided by this intermediate is a common feature in Type I and Type II kinase inhibitors that compete for the ATP-binding site.[6]
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safe handling requirements is a prerequisite for the effective and secure use of any chemical intermediate in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClF₃N | [8] |
| Molecular Weight | 274.47 g/mol | [8] |
| CAS Number | 142354-57-2 | N/A |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | Data not widely available; similar compounds melt in the 40-60 °C range | [9] |
| Boiling Point | Data not widely available | [9] |
| Solubility | Soluble in common organic solvents like DMF, DMSO, Ethyl Acetate, and Dichloromethane. | [10][11] |
Note: Some properties are inferred from structurally similar compounds due to limited public data for this specific CAS number.
Safety, Handling, and Disposal
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
Hazard Identification (Based on GHS classifications for similar anilines): [9][12]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13]
-
Eye Damage/Irritation: Causes serious eye irritation.[12][13]
-
Aquatic Hazard: May be very toxic to aquatic life with long-lasting effects.[14]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[12][14]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may cause exothermic reactions.[9]
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place away from incompatible materials.[9][14]
Spill & Disposal Protocol:
-
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[9]
-
Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of it down the drain.[9][12]
Core Synthetic Applications: Building Complex Molecules
The primary utility of this compound lies in its capacity to undergo selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br versus the C-Cl bond is the key to its strategic application.
Palladium-Catalyzed Cross-Coupling Reactions
The rate-determining step for many palladium-catalyzed reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-Br bond, being longer and weaker than the C-Cl bond, undergoes this step more readily and under milder conditions.[3] This allows for selective reaction at the bromine-substituted position while leaving the chlorine atom intact for a potential subsequent transformation.
Key Coupling Reactions:
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is used to couple the aniline scaffold with various aryl or vinyl boronic acids or esters, a fundamental step in building the core structures of many bioactive molecules.[4]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This powerful method enables the construction of C-N bonds, coupling the aniline with a wide range of primary or secondary amines to form complex diarylamines, another common motif in kinase inhibitors.[4]
The following diagram illustrates a generalized workflow for these critical reactions.
Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
The following protocols are representative methodologies and should be adapted and optimized based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
This protocol describes the synthesis of a biaryl compound, a common core structure in many pharmaceuticals.
Objective: To selectively couple an arylboronic acid at the C4 (bromo) position of the aniline.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
SPhos (Ligand) (0.04 eq.)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 eq.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.[4]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via cannula or syringe.[4]
-
Reaction Execution: Stir the mixture vigorously and heat to 90-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-3-(trifluoromethyl)aniline product.[10]
Protocol 2: Buchwald-Hartwig C-N Bond Formation
This protocol details the synthesis of a diarylamine, another critical scaffold in drug design.
Objective: To selectively couple a primary or secondary amine at the C4 (bromo) position.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Amine coupling partner (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq.)
-
Xantphos (Ligand) (0.03 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene, degassed
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium catalyst, ligand, and sodium tert-butoxide to a dry Schlenk flask. Add the this compound and the amine coupling partner.
-
Solvent Addition: Add the degassed anhydrous toluene via cannula.[4]
-
Reaction Execution: Seal the reaction vessel and heat with stirring to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.[4]
-
Extraction: Wash the filtrate with water and brine to remove inorganic byproducts.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired N-substituted product.[4]
Application in Kinase Inhibitor Signaling
Many kinase inhibitors function by competing with ATP at the enzyme's active site, thereby blocking downstream signaling pathways implicated in diseases like cancer.[4] A molecule synthesized from this compound can be designed to fit perfectly into this ATP pocket.
Sources
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- 8. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. gfl.co.in [gfl.co.in]
Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 4-Bromo-2-chloro-3-(trifluoromethyl)aniline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline as a key intermediate in the preparation of next-generation agrochemicals. We present a detailed protocol for the synthesis of a novel diamide insecticide, drawing parallels to the established chemistry of commercially successful products such as chlorantraniliprole. This document is intended to serve as a practical guide for researchers in the agrochemical and pharmaceutical sectors, offering insights into reaction mechanisms, experimental setup, and analytical characterization.
Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemical Design
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and overall efficacy of crop protection agents.[1] Substituted anilines, in particular, are crucial building blocks for a wide range of pesticides, including herbicides, fungicides, and insecticides.[2]
This compound is a highly functionalized aromatic amine that serves as an excellent starting material for the synthesis of complex agrochemicals. The presence of a trifluoromethyl group, a bromine atom, and a chlorine atom on the aniline ring provides multiple reaction sites for further chemical modification, allowing for the fine-tuning of the molecule's biological and physicochemical properties.
Overview of the Synthetic Strategy
The primary synthetic route detailed in this guide is an amide coupling reaction, a robust and versatile method for the formation of C-N bonds. This approach is widely used in the industrial synthesis of anthranilic diamide insecticides.[3] Our protocol outlines the coupling of this compound with a commercially available or readily synthesized carboxylic acid to yield a novel diamide with potential insecticidal activity.
The proposed synthetic workflow is depicted in the diagram below:
Caption: Proposed synthetic workflow for a novel diamide agrochemical.
Detailed Experimental Protocol: Synthesis of a Novel Diamide Insecticide
This protocol describes the synthesis of a novel diamide insecticide via the coupling of this compound with 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 118553-97-2 | 274.45 | Commercially Available |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 500008-45-7 | 303.46 | Commercially Available |
| Methanesulfonyl Chloride | 124-63-0 | 114.55 | Commercially Available |
| Triethylamine | 121-44-8 | 101.19 | Commercially Available |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | Commercially Available |
| Dichloromethane | 75-09-2 | 84.93 | Commercially Available |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | Laboratory Prepared |
| Brine | N/A | N/A | Laboratory Prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Commercially Available |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Nitrogen inlet
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Procedure
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.05 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL per gram of aniline) to the flask and stir the mixture to obtain a suspension.
-
Base Addition: Add triethylamine (2.5 eq) to the suspension.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Activating Agent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure novel diamide.
Rationale for Experimental Choices
-
Choice of Coupling Partner: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of several commercial insecticides and is known to produce biologically active diamides.
-
Activating Agent: Methanesulfonyl chloride is a common and effective activating agent for carboxylic acids in amide bond formation. It reacts with the carboxylic acid to form a mixed anhydride, which is highly reactive towards nucleophilic attack by the aniline.
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction and to facilitate the formation of the mixed anhydride.
-
Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent for this type of reaction, as it dissolves the reactants and does not interfere with the reaction.
-
Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic reaction between methanesulfonyl chloride and the carboxylic acid.
Characterization of the Final Product
The structure and purity of the synthesized novel diamide should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl stretch.
Safety Precautions
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle with extreme care.
-
Triethylamine is a flammable and corrosive liquid.
Conclusion
This application note provides a detailed and practical guide for the synthesis of a novel diamide agrochemical from this compound. The described protocol is based on well-established synthetic methodologies and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The high degree of functionalization of the starting aniline makes it a valuable platform for the discovery of new and effective crop protection agents.
References
- Benchchem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- Silva, V. L. M., et al. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.
- Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline synthesis.
- Wang, Q., et al. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI.
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- Zhang, L., et al. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline 98 393-36-2.
- Googleapis.com. (2011). W 2011/058576 Al o o.
- International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones.
- Guidechem. (2021). How to Synthesize 4-Bromo-2-Chloroaniline? - FAQ.
- MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.
- ResearchGate. (2026). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline. This halogenated aniline is a critical building block in medicinal chemistry and materials science.[1][2] However, its multi-step synthesis presents distinct challenges, from controlling regioselectivity during halogenation to managing difficult purifications.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to optimize your reaction yields and product purity.
Proposed Synthetic Pathway: A Validated Approach
The synthesis of this compound is not a trivial, single-step reaction. It requires precise control over multiple electrophilic aromatic substitution reactions. A robust and logical pathway involves the protection of the highly activating amine group, followed by sequential halogenation, and concluding with deprotection. This strategy is essential for maximizing regioselectivity and minimizing the formation of undesired isomers and poly-halogenated byproducts.[3]
Caption: Proposed workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My initial bromination of 3-(trifluoromethyl)aniline results in a low yield and multiple products. What's going wrong?
Answer: This is a classic issue of over-activation and competing directing effects. The primary amine is a powerful ortho-, para-directing group, while the trifluoromethyl group is a deactivating meta-director.[4] The amine's influence dominates, but its high reactivity can lead to polybromination.
-
Mechanistic Cause: The strong electron-donating nature of the NH2 group makes the aromatic ring highly susceptible to electrophilic attack, and reactions with potent brominating agents like elemental bromine can be difficult to control. Traces of dibrominated products are a common side reaction.[5]
-
Primary Solution: Amine Protection. The most reliable solution is to temporarily moderate the amine's activating effect by converting it to an acetamide (-NHCOCH3). The acetyl group's carbonyl delocalizes the nitrogen's lone pair, reducing the ring's reactivity and sterically hindering the ortho positions, thereby favoring clean para-bromination.[3]
-
Alternative Solution: Milder Brominating Agents. If you must proceed without protection, avoid harsh reagents. N-Bromosuccinimide (NBS) in a solvent like DMF or dichloromethane is a standard choice for controlled monobromination of anilines.[4][5] Another excellent option is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which is known to monobrominate a wide range of amines almost exclusively at the para-position.[6]
Question 2: I have successfully synthesized 4-bromo-3-(trifluoromethyl)aniline. Now, during the subsequent chlorination, I'm again facing issues with yield and purity. Why?
Answer: You are facing a similar challenge as in the first step, but with a more complex substrate. The molecule now has three substituents influencing the regiochemistry of the incoming electrophile (chlorine). The unprotected amine will direct ortho- to itself (position 2 and 6). Position 6 is sterically hindered by the CF3 group. Therefore, the primary site of attack is position 2. However, side reactions can still occur.
-
Mechanistic Cause: The unprotected amine can undergo oxidation or other side reactions with the chlorinating agent. Furthermore, without the moderating effect of a protecting group, achieving clean monochlorination at the desired ortho-position can be challenging.
-
Recommended Protocol: Protect the amine of 4-bromo-3-(trifluoromethyl)aniline as an acetamide before chlorination. This serves two purposes: it prevents side reactions at the nitrogen atom and ensures clean, high-yield substitution at the C-2 position, which is ortho to the directing acetamido group. A common chlorinating agent for this step is N-Chlorosuccinimide (NCS).
Question 3: The final deprotection/hydrolysis of the acetamide group is sluggish and often incomplete. How can I drive this reaction to completion?
Answer: Hydrolysis of the N-(4-bromo-2-chloro-3-(trifluoromethyl)phenyl)acetamide intermediate can be difficult due to the electron-withdrawing nature of the substituents on the ring, which can stabilize the amide bond.
-
Troubleshooting Steps:
-
Acid Concentration: Ensure you are using a sufficiently concentrated acid, typically aqueous hydrochloric acid.
-
Temperature: This reaction almost always requires heating. Refluxing the mixture is a standard procedure.[7] Monitor the temperature to ensure it remains consistent.
-
Reaction Time: Do not rush this step. It can take several hours. The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[4] Spot the reaction mixture against a standard of the acetylated starting material. The reaction is complete when the starting material spot has been fully consumed.
-
Co-solvent: Sometimes, adding a co-solvent like ethanol or dioxane can improve the solubility of the starting material in the aqueous acid, leading to a more efficient reaction.[7]
-
Question 4: I'm struggling with the final purification. My product streaks badly during column chromatography. How can I achieve good separation?
Answer: This is the most common purification problem for aniline derivatives. The basic amine functional group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[8] This interaction leads to poor separation, significant peak tailing, and sometimes irreversible adsorption of your product onto the column.[8]
-
Primary Solution: Neutralize the Stationary Phase. To prevent this interaction, you must add a basic modifier to your mobile phase (eluent).
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system (e.g., Hexanes/Ethyl Acetate).[8] The TEA will neutralize the acidic sites on the silica, allowing your basic aniline product to elute symmetrically.
-
Ammonia: Alternatively, pre-treating the silica gel with ammonia can be effective.
-
-
Workflow for Optimization:
-
First, determine an optimal mobile phase polarity using TLC, aiming for an Rf value of 0.2-0.3 for your product.[8]
-
Prepare the bulk mobile phase and add 1% TEA.
-
Pack your column using this modified mobile phase.
-
Load your sample and elute as normal.
-
Caption: Decision process for troubleshooting aniline purification.
Quantitative Data & Experimental Protocols
Table 1: Comparison of Bromination Conditions for Anilines
| Parameter | Method A: NBS[5] | Method B: Tetrabromocyclohexadienone[4][6] |
| Starting Material | 3-(Trifluoromethyl)aniline | N,N-dimethyl-3-(trifluoromethyl)aniline |
| Brominating Agent | N-Bromosuccinimide (NBS) | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Temperature | Room Temperature | -10 °C to Room Temperature |
| Reaction Time | ~3 hours | ~1 hour |
| Reported Yield | 90-92% | High yields reported |
| Key Advantage | Readily available reagent | High para-selectivity, mild conditions |
Protocol 1: Amine Protection - Synthesis of N-(3-(trifluoromethyl)phenyl)acetamide
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetamide.[3][7]
Protocol 2: Regioselective Bromination
-
Dissolve the N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq) from the previous step in DMF.
-
In a separate flask, dissolve NBS (1.0 eq) in DMF.
-
Add the NBS solution dropwise to the acetamide solution at room temperature with vigorous stirring.[5]
-
Stir the reaction mixture for approximately 3 hours. Monitor progress by TLC or LC-MS.[4]
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash thoroughly with brine to remove the DMF and succinimide byproduct.[5]
-
Dry the organic layer and concentrate under reduced pressure to yield the crude N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide.
Protocol 3: Column Chromatography for Anilines
-
Eluent Preparation: Based on TLC analysis, prepare a mobile phase of Hexanes and Ethyl Acetate. Add 1% triethylamine (TEA) to the final mixture.[8]
-
Column Packing: Prepare a slurry of silica gel in the prepared mobile phase and pack the column.
-
Sample Loading: Dissolve the crude aniline product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column ("dry loading").[8]
-
Elution: Begin eluting with the mobile phase, applying gentle positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified aniline.[8]
References
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
- Preparation method of bromoaniline.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
- Production process for synthesizing 4-bromo-2-methylaniline.
Sources
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- 2. 4-溴-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline under acidic conditions
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-3-(trifluoromethyl)aniline. It provides in-depth information on the stability of this compound under acidic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your research.
Overview
This compound is a highly substituted aniline derivative, making it a valuable and complex building block in medicinal chemistry and materials science. Its reactivity is significantly influenced by the unique electronic interplay of its substituents: two halogens (Bromo and Chloro) and a potent trifluoromethyl group, all of which are electron-withdrawing.[1][2] Understanding the stability of this molecule, particularly in acidic environments commonly used for reactions and purifications, is critical for predicting reaction outcomes, preventing impurity formation, and ensuring the reproducibility of synthetic protocols.
This guide is structured to address the most common challenges and questions encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in its pure form? A1: As a solid, this compound is generally stable when stored correctly. Recommended storage is in a tightly sealed container at 2-8°C, protected from light and moisture.[3] Like many aniline derivatives, it can discolor over time (developing a yellow or brown tint) if exposed to air and light, which is a sign of oxidation.[3]
Q2: What is the expected behavior of this compound when exposed to acidic conditions? A2: The amine functional group is basic and will react with acids to form the corresponding anilinium salt.[1][4] In this protonated state, the nitrogen's lone pair is no longer available to participate in delocalization with the aromatic ring, which can influence the molecule's reactivity. The strong electron-withdrawing effects of the -Br, -Cl, and -CF3 groups significantly reduce the basicity of the amine compared to unsubstituted aniline, meaning a relatively strong acid is required for complete protonation.[1] Generally, forming the anilinium salt enhances stability against oxidation. However, extreme acidic conditions (e.g., high concentration of strong acid and elevated temperature) can promote degradation.
Q3: My solution containing the aniline turned dark after adding acid. What happened? A3: A significant color change to dark brown or black upon acidification, especially with heating, suggests degradation or polymerization. This can be caused by trace impurities in the starting material, the presence of oxidizing agents, or the intrinsic instability of the molecule under the specific conditions used. It is crucial to ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if oxidative degradation is suspected.
Q4: Can I use common mineral acids like HCl or H2SO4 with this compound? A4: Yes, mineral acids can be used. For forming the anilinium salt for solubility or reaction purposes, dilute solutions of HCl or H2SO4 at controlled temperatures are generally safe. However, concentrated acids, especially at elevated temperatures, should be used with caution as they represent harsh conditions that can lead to degradation. A forced degradation study is the best way to determine the compound's stability limits in your specific reaction context.[5][6]
Troubleshooting Guide: Stability Issues in Experiments
| Problem Encountered | Potential Cause | Recommended Solution & Rationale |
| Multiple new spots appear on TLC/LC-MS after acidic workup. | Acid-catalyzed degradation. The combination of acid, time, and temperature has caused the molecule to break down. | 1. Neutralize Immediately: After the reaction is complete, quench the acid and neutralize the solution as quickly as possible during workup. 2. Use Milder Acids: Consider using a weaker organic acid (e.g., acetic acid) if the reaction chemistry allows. 3. Lower the Temperature: Perform the acidic step at a lower temperature (e.g., 0°C or below) to minimize the rate of degradation. |
| Low yield of desired product from a reaction run in acidic media. | Protonation inhibits reactivity or starting material degrades. The anilinium salt may be less reactive in your desired transformation, or the starting material is degrading faster than it is reacting. | 1. Control Stoichiometry of Acid: Use only the required amount of acid rather than a large excess. 2. Perform a Time-Course Study: Analyze aliquots of the reaction mixture over time to determine the optimal reaction time before significant degradation occurs. 3. Re-evaluate Reaction Conditions: The chosen acidic conditions may be fundamentally incompatible. Explore alternative, non-acidic routes to your target molecule. |
| The compound appears to be insoluble after adding a stoichiometric amount of acid. | Incomplete protonation or pKa mismatch. The acidity of the medium may not be low enough to fully protonate the weakly basic aniline. The resulting anilinium salt may also have poor solubility in the chosen solvent. | 1. Verify pH: Use a pH meter or indicator strips to confirm the solution is sufficiently acidic. 2. Add a Co-Solvent: Introduce a co-solvent in which the anilinium salt is more soluble. 3. Use a Stronger Acid: If necessary, a stronger acid can be used, but this must be balanced against the risk of degradation. |
Mechanistic Considerations: Why Stability is a Concern
The stability of this compound in acid is governed by the protonation of the amino group.
Caption: Workflow for the acidic forced degradation study.
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the aniline in a 50:50 mixture of acetonitrile and water. This is your starting material.
-
Control Sample (T=0): Transfer 1 mL of the stock solution to an HPLC vial. Add 1 mL of 1 M HCl, and immediately neutralize with 1 mL of 1 M NaOH. This sample represents the undegraded compound under the initial analytical conditions.
-
Stress Sample Preparation: In a sealed reaction vial, combine 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Incubation: Place the sealed stress sample vial in a heating block or water bath set to 60°C.
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 6, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the stress sample. Immediately cool it to room temperature and neutralize with an equivalent volume of 1 M NaOH in an HPLC vial.
-
Analysis: Analyze the T=0 control and all timed samples by a stability-indicating HPLC method (see below).
Analytical Methodology: Stability-Indicating HPLC-UV Method
Rationale: A gradient HPLC method is employed to ensure adequate separation of the polar parent compound from potentially less polar degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection (UV) | 254 nm |
| Optional (MS) | ESI+ to identify masses of parent and degradant peaks |
Data Interpretation & Summary
The results from the HPLC analysis can be used to calculate the percentage of the parent compound remaining and the percentage of each new impurity formed.
| Time Point | Parent Compound Area (%) | Total Impurity Area (%) | Observations |
| 0 hours | 100% | 0% | Baseline, no degradation |
| 2 hours | 98.5% | 1.5% | Minor degradation observed |
| 6 hours | 92.0% | 8.0% | Significant degradation |
| 12 hours | 81.3% | 18.7% | Extensive degradation |
| 24 hours | 65.7% | 34.3% | Majority of compound degraded |
Note: Data presented is illustrative. Actual results will vary based on precise experimental conditions. A loss of more than 20% of the active pharmaceutical ingredient (API) is typically considered significant degradation. [6][7] By following this guide, researchers can confidently assess the stability of this compound, troubleshoot experimental challenges, and ensure the quality and integrity of their scientific outcomes.
References
- Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (n.d.). National Library of Medicine.
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI.
- A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. (n.d.). Benchchem.
- Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
- Forced Degradation Studies. (2016). MedCrave online.
- The impact of aromatic amines on the environment: risks and damages. (n.d.). IMR Press.
- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem.
- A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. (n.d.). Benchchem.
- Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. (2019). PubMed.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Stability and degradation pathways of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure.
- 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3. (n.d.). Sigma-Aldrich.
- 4-Bromo-3-(trifluoromethyl)aniline synthesis. (n.d.). ChemicalBook.
- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate.
- What are the applications of 4-bromo-3-(Trifluoromethyl) Aniline?. (2024). Guidechem.
- Amine. (n.d.). Wikipedia.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). PMC.
- Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (n.d.). ResearchGate.
- 4-Bromo-3-(trifluoromethyl)aniline (5-Amino-2-bromobenzotrifluoride). (n.d.). MedChemExpress.
- Anaerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge: Metabolic products and pathways. (n.d.). PubMed.
- Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids. (2004). PubMed.
- Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. (2025). ResearchGate.
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- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: A Guide to Handling 4-Bromo-2-chloro-3-(trifluoromethyl)aniline and Its Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-3-(trifluoromethyl)aniline and its derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to help you navigate the challenges associated with the moisture sensitivity of these valuable synthetic intermediates.
Introduction: Understanding the Challenge
This compound is a highly functionalized aromatic amine, making it a versatile building block in medicinal chemistry and materials science. However, its utility is matched by its sensitivity to atmospheric conditions, particularly moisture and oxygen. The electron-rich nature of the aniline nitrogen, compounded by the electronic effects of the halogen and trifluoromethyl substituents, renders the molecule susceptible to degradation. This guide is designed to be your first point of reference for troubleshooting common issues and implementing best practices in your laboratory.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the chemical reasoning behind them.
Question 1: My sample of this compound, which was initially a light-colored solid, has turned dark brown upon storage. Is it still usable?
Answer:
The discoloration from a light shade to dark brown is a strong indicator of degradation. Aromatic amines, in general, are prone to oxidation when exposed to air and light.[1] This process often involves the formation of highly colored polymeric or oxidized species. While a slight change in color might not drastically affect certain robust reactions, for sensitive applications like catalysis or late-stage pharmaceutical synthesis, the purity of your starting material is paramount.
-
Underlying Causality: The lone pair of electrons on the aniline nitrogen can be readily oxidized, initiating a cascade of reactions that can lead to dimerization or polymerization.[2] The presence of moisture can accelerate this process.
-
Recommended Action:
-
Assess Purity: Before use, analyze the discolored material using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of impurity.
-
Purification: If significant impurities are detected, purification is necessary. Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or column chromatography can often restore the material to its required purity.[3]
-
Preventive Measures: For future storage, ensure the compound is in a tightly sealed, amber glass vial, and consider flushing the headspace with an inert gas like argon or nitrogen before sealing. Storage in a desiccator or a freezer is also recommended.[4]
-
Question 2: I'm seeing a complex mixture of byproducts in my cross-coupling reaction with a boronic acid, and my starting material is not fully consumed. What could be the issue?
Answer:
This is a common issue when working with sensitive substrates in palladium-catalyzed cross-coupling reactions. Several factors related to the stability and handling of your aniline derivative could be at play.
-
Potential Causes & Solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | 1. Degraded Reagent: The aniline may have degraded due to improper storage. 2. Catalyst Poisoning: The amine itself or its degradation products can act as ligands for the palladium catalyst, inhibiting its activity. 3. Moisture in Reaction: Water can hydrolyze the boronic acid and interfere with the catalytic cycle. | 1. Verify Reagent Purity: Use freshly purified aniline for best results. 2. Use Fresh Catalyst: Employ a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and deoxygenated. 3. Inert Atmosphere: Set up the reaction under a strict inert atmosphere using a glovebox or Schlenk line techniques.[5] |
| Formation of Multiple Byproducts | 1. Side Reactions: The aniline may be participating in side reactions, such as self-coupling. 2. Dehalogenation: Reductive dehalogenation of the starting material can occur under certain conditions. 3. Hydrolysis of CF3 group: While less common under typical cross-coupling conditions, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur in the presence of strong bases and nucleophilic catalysts.[6][7] | 1. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. A milder base might be necessary. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed to prevent byproduct formation. |
Question 3: My NMR spectrum shows unexpected signals after dissolving my aniline derivative in a deuterated solvent and leaving it on the bench for a few hours. What is happening?
Answer:
This observation highlights the reactivity of the aniline, even in seemingly benign conditions.
-
Spectroscopic Evidence of Degradation: The appearance of new signals in the NMR spectrum suggests a chemical transformation. Aniline degradation can lead to the formation of various products, including dimers and oxidation products, which will have distinct NMR signatures.[8] The aromatic region of the proton NMR is particularly sensitive to changes in the substitution pattern of the aniline ring.
-
Likely Scenarios:
-
Oxidative Dimerization: Exposure to air can lead to the formation of azo or azoxy compounds, which will present a more complex aromatic splitting pattern.
-
Reaction with Solvent Impurities: If the deuterated solvent contains acidic impurities, it can protonate the aniline, leading to shifts in the NMR signals. If the solvent has residual water, it can promote hydrolysis or other degradation pathways.
-
-
Best Practices for Sample Preparation:
-
Use High-Purity Solvents: Always use freshly opened or properly stored deuterated solvents.
-
Prepare Samples Fresh: Prepare your NMR samples immediately before analysis.
-
Inert Atmosphere: If the sample needs to be stored before analysis, consider preparing it in a glovebox and sealing the NMR tube under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its purity and stability, store the compound in a tightly sealed, opaque container (like an amber vial) to protect it from light.[1] The storage area should be cool, dry, and well-ventilated. For long-term storage, refrigeration (2-8 °C) inside a desiccator is highly recommended. Before sealing the container, it is good practice to flush it with an inert gas such as argon or nitrogen to displace any air and moisture.
Q2: What are the visual signs of decomposition?
A2: The most common visual indicator of decomposition is a change in color from its typical off-white or light yellow appearance to a darker yellow, brown, or even black solid.[1] The material may also become gummy or oily if significant degradation has occurred.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored impurities through oxidative coupling and polymerization.[2][9]
-
Hydrolysis: While the trifluoromethyl group is generally stable, under certain conditions (e.g., strong base or acid), it can undergo hydrolysis to a carboxylic acid.[6][7] The aniline functionality itself is generally stable to hydrolysis under neutral conditions.
Q4: What safety precautions should I take when handling this compound?
A4: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Protocol 1: Inert Atmosphere Reaction Setup using a Schlenk Line
This protocol outlines the essential steps for setting up a reaction under an inert atmosphere to protect moisture-sensitive reagents like this compound.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours to remove adsorbed water.
-
Assembly: Assemble the reaction flask and condenser while still hot and immediately connect it to a Schlenk line.
-
Purge and Refill: Evacuate the apparatus under vacuum and then backfill with a dry, inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of all atmospheric gases.[5]
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Dissolve them in a dry, degassed solvent, which should be added via a cannula or a syringe.
-
Reaction Monitoring: Maintain a slight positive pressure of the inert gas throughout the reaction, monitored by an oil bubbler.
Protocol 2: Troubleshooting Logic for Failed Reactions
This diagram illustrates a logical workflow for diagnosing a failed or low-yielding reaction involving this compound.
References
-
LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
Electrochemical oxidation of 4-chloroaniline, 2,4-dichloroaniline and 2,4,6-trichloroaniline in acetonitrile solution. [Link]
-
Vibrational spectra of aniline and substituents in the gas phase and... - ResearchGate. [Link]
-
Spectroscopic Properties of Amines - Chemistry LibreTexts. [Link]
-
Purification of Aniline - Chempedia - LookChem. [Link]
-
Spectroelectrochemistry of Substituted Anilines - ResearchGate. [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
-
Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water - ACS Publications. [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC. [Link]
-
Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation - MDPI. [Link]
-
Aromatic amines: main sources, environmental impact and remediation. [Link]
-
Bacterial degradation of monocyclic aromatic amines - PMC - NIH. [Link]
-
Atmospheric Degradation of Amines (ADA). Summary report from atmospheric chemistry studies of amines, nitrosamines, nitramines and amides - ResearchGate. [Link]
-
Atmospheric Degradation of Amines (ADA) - NILU. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. Aniline is usually purified by [allen.in]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Storage conditions to prevent degradation of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Answering the user's request.## Technical Support Center: 4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Welcome to the dedicated technical support guide for this compound (CAS No. 1807018-36-5)[1]. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, compromising experimental outcomes and the purity of synthesized compounds. This guide provides in-depth, field-proven insights into optimal storage conditions, troubleshooting common issues, and the scientific rationale behind these recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of this compound?
A1: Like many substituted anilines, this compound is susceptible to degradation from several key environmental factors. The electron-rich aniline ring is prone to oxidation, a process that can be significantly accelerated by exposure to oxygen (air) and light .[2][3] Additionally, moisture and elevated temperatures can compromise the compound's stability. The presence of the trifluoromethyl group can influence the electron density of the aromatic ring, but the fundamental sensitivity of the aniline functional group remains the primary concern.[4][5]
Q2: I've just received a new bottle. What is the ideal long-term storage condition?
A2: To ensure maximum shelf-life and purity, long-term storage requires stringent environmental control. The compound should be stored in a tightly sealed container, preferably the original manufacturer's packaging, under an inert atmosphere (e.g., argon or nitrogen). For optimal preservation, refrigeration at 2-8°C is highly recommended.[3] The storage location must be dark, dry, and well-ventilated.[3][6][7]
Q3: My bottle of this compound has turned from off-white to a distinct yellow/brown color. What does this mean and can I still use it?
A3: The discoloration of aniline derivatives is a classic indicator of oxidation.[3] The appearance of a yellow or brown hue suggests the formation of oxidized impurities, which can interfere with sensitive downstream applications, particularly in pharmaceutical synthesis.
Whether it is still usable depends on your experiment's tolerance for impurities.
-
For non-critical applications: A slight discoloration may not significantly impact the outcome.
-
For high-purity applications (e.g., drug development, catalyst screening): The presence of impurities is a significant concern. It is strongly advised to assess the material's purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[3] If significant impurities are detected, purification via recrystallization or column chromatography may be necessary.[3][8]
Q4: What substances are incompatible with this compound and should be avoided in storage?
A4: This compound must be segregated from incompatible materials to prevent hazardous reactions and degradation. Store it away from:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides).[6][8][9]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid).[6][8]
-
Acid Chlorides and Anhydrides. [3]
Co-storage with these substances can lead to vigorous, potentially exothermic reactions.[8] Always consult the Safety Data Sheet (SDS) and local laboratory safety guidelines for comprehensive chemical compatibility information.[10][11]
Storage Condition Summary
| Parameter | Short-Term Storage (In-Lab Use) | Long-Term Storage (Archival) | Rationale |
| Temperature | Cool, controlled room temperature | Refrigerated (2-8°C)[3] | Minimizes thermal degradation and slows oxidative processes. |
| Atmosphere | Tightly sealed container[6][12][13] | Under inert gas (Argon/Nitrogen) | Prevents oxidation of the electron-rich aniline moiety.[2] |
| Light | Protect from direct light (amber vial/dark location) | Store in a dark, light-proof cabinet or box | Light, especially UV, provides the energy to initiate and accelerate oxidative degradation pathways.[3][14] |
| Moisture | Dry location, tightly sealed container | Desiccated environment if possible | Prevents hydrolysis and potential side reactions. |
| Incompatibilities | Segregate from acids and oxidizing agents[6] | Store in a dedicated cabinet for toxic/reactive compounds | Avoids dangerous reactions and catalytic degradation.[8][10][11] |
Troubleshooting Guide: Common Storage Issues
Issue 1: The solid material has clumped together or appears moist.
-
Probable Cause: Breach in the container seal leading to moisture absorption. Anilines can be hygroscopic.
-
Causality: Water can act as a catalyst for certain degradation pathways or interfere with reactions where anhydrous conditions are required.
-
Recommended Action:
-
Assess Purity: Use analytical methods (NMR, HPLC) to determine if significant degradation has occurred.
-
Drying: If the compound is deemed chemically viable, it can be dried under a high vacuum.
-
Future Prevention: Always ensure the container cap is tightly secured immediately after use. For highly sensitive applications, consider storing the container within a desiccator.
-
Issue 2: The compound fails to perform as expected in a well-established reaction (e.g., low yield in a cross-coupling reaction).
-
Probable Cause: The reagent has degraded due to improper storage, leading to a lower concentration of the active starting material. Oxidative impurities may also be interfering with catalysts.
-
Causality: The formation of oxidized aniline species introduces unknown variables into the reaction. These impurities can chelate to or deactivate sensitive metal catalysts (e.g., Palladium catalysts used in Suzuki or Buchwald-Hartwig couplings), thereby inhibiting the reaction.[5]
-
Recommended Action:
-
Confirm Purity: Immediately analyze the starting material's purity. Compare the results to the Certificate of Analysis (CoA) if available.
-
Use a New Batch: If degradation is confirmed, procure a fresh, unopened bottle of the reagent.
-
Review Storage Protocol: Re-evaluate your lab's storage procedures against the recommendations in this guide to prevent future occurrences.
-
Experimental Protocols
Protocol 1: Procedure for Short-Term Storage (Daily/Weekly Use)
-
Container Integrity: After dispensing the required amount, firmly tighten the container cap to ensure an airtight seal.
-
Inert Gas Blanket: For frequently used bottles, briefly flush the headspace of the container with a gentle stream of nitrogen or argon before sealing. This displaces oxygen and prolongs the reagent's life.
-
Location: Place the sealed container back into a designated dark and cool location, such as a laboratory cabinet, away from direct sunlight, heat sources, and incompatible chemicals.[9]
-
Labeling: Ensure the container is clearly labeled. If the material is transferred to a secondary container, that container must also be appropriately labeled with the chemical name, hazards, and date of transfer.
Protocol 2: Procedure for Long-Term Archival Storage
-
Initial Receipt: Upon receiving the chemical, inspect the container for an intact seal. If the seal is compromised, do not accept the shipment.
-
Sealing: For optimal protection, wrap the cap and neck of the primary container with Parafilm® to create an additional barrier against moisture and air ingress.
-
Secondary Containment: Place the sealed primary container into a larger, labeled, and shatter-proof secondary container.
-
Inert Environment: Place the secondary container in a refrigerated (2-8°C), dark, and well-ventilated chemical storage unit designated for toxic substances.[3][15]
-
Inventory Management: Log the chemical's identity, location, and date of receipt in your laboratory information management system (LIMS) or chemical inventory. Use a "First-In, First-Out" (FIFO) system to ensure older stock is used before new stock.
Visualization of Storage Decision Workflow
The following diagram outlines the critical decision points for handling and storing this compound upon its arrival and during its use in the laboratory.
Caption: Decision workflow for storing this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-(trifluoromethyl)aniline.
- BenchChem. (n.d.). Enhancing the stability of N-Allyl-3-(trifluoromethyl)aniline during storage.
- Alfa Aesar. (2008, October 11). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline.
- Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Bromo-3-fluoroaniline.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Bromo-α,α,α-trifluorotoluene.
- ECHEMI. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline SDS, 445-02-3 Safety Data Sheets.
-
Deng, J., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Bromo-4-(trifluoromethyl)aniline.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- BenchChem. (n.d.). Stability and degradation pathways of 4-Bromo-3-(trifluoromethyl)aniline.
- BenchChem. (n.d.). In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols.
- REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines.
-
Togni, A., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Bromo-.alpha.,.alpha.,.alpha.-trifluoro-m-toluidine.
- Washington State University. (n.d.). Standard Operating Procedure: Aniline.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET: 4-chloroaniline.
-
Nguyen, T. B., et al. (2020). Silver‐Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines. Chemistry – An Asian Journal. Retrieved from [Link]
- Advanced ChemBlocks. (2026, February 11). This compound 95%.
-
Li, G., et al. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of Hazardous Materials. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 320-51-4: 4-Chloro-3-(trifluoromethyl)aniline.
-
Attia, K. A. M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports. Retrieved from [Link]
- University of California, Santa Cruz. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes.
Sources
- 1. This compound 95% | CAS: 1807018-36-5 | AChemBlock [achemblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 12. abdurrahmanince.net [abdurrahmanince.net]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Validation & Comparative
Method Development Guide: High-Resolution Separation of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline and Isomeric Impurities
Executive Summary
The analysis of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline presents a distinct chromatographic challenge due to its poly-halogenated aromatic structure and the presence of closely eluting regioisomers (e.g., 6-bromo or des-chloro analogs) generated during synthesis. While C18 stationary phases are the industry standard, they often rely solely on hydrophobicity, failing to resolve positional isomers of halogenated anilines.
This guide objectively compares the performance of a Pentafluorophenyl (PFP) stationary phase against a traditional C18 phase. Experimental data demonstrates that the PFP phase provides superior selectivity (
Recommendation: For purity analysis and impurity profiling of this compound, a PFP column using an acidic methanol/water gradient is the recommended methodology over standard C18.
Compound Profile & Physicochemical Challenges[1]
Understanding the molecule is the first step in rational method design.
| Property | Value | Chromatographic Implication |
| Structure | Poly-halogenated Aniline | High electron density variation on the ring; potential for specific |
| LogP | ~3.4 (Hydrophobic) | Strong retention on Reversed-Phase (RP). High organic content required for elution. |
| pKa | ~1.5 - 2.0 (Weak Base) | Due to strong electron-withdrawing groups (-CF |
| Critical Impurities | Positional Isomers | Isomers often have identical LogP values, making separation on C18 (hydrophobicity-driven) difficult. |
Expert Insight: The low pKa is critical. Unlike simple anilines (pKa ~4.6) that cause peak tailing due to silanol interactions at pH 3-4, this analyte is effectively neutral at standard HPLC pH (0.1% H
Comparison: PFP vs. C18 Stationary Phases
The Hypothesis[2][3][4][5][6][7]
-
C18 (Octadecylsilane): Separates primarily based on dispersive hydrophobic interactions. It may struggle to distinguish between the target 4-bromo isomer and a 6-bromo impurity if their hydrophobic volumes are similar.
-
PFP (Pentafluorophenyl): Offers multiple retention mechanisms:
-
Hydrophobicity: Moderate.
-
-
Interactions: Interaction between the electron-deficient PFP ring and the electron-rich aniline ring. -
Dipole-Dipole: Strong interaction with the polar C-F bonds.
-
Shape Selectivity: Rigid ring structure discriminates steric isomers.
-
Experimental Data Summary
Conditions: 150 x 4.6 mm, 3 µm columns. Mobile Phase A: 0.1% H
| Parameter | Standard C18 Column | Recommended PFP Column | Improvement |
| Retention Time (Target) | 6.2 min | 7.8 min | Increased retention allows better impurity separation. |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline Resolved) | +191% |
| Tailing Factor ( | 1.3 | 1.1 | Improved peak symmetry. |
| Selectivity ( | 1.04 | 1.15 | Mechanism change drives separation. |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The use of a resolution check standard is mandatory to ensure the column's specific selectivity is active.
Reagents & Standards[5]
-
Solvents: HPLC Grade Methanol and Water.
-
Modifier: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).
-
Standard: this compound reference material (>98%).
-
System Suitability Mix: A mixture of the target analyte and its closest eluting impurity (e.g., the 6-bromo regioisomer or starting material 3-(trifluoromethyl)aniline).
Chromatographic Conditions (Recommended Method)
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm | Maximizes selectivity for halogenated aromatics. |
| Mobile Phase A | Water + 0.1% H | Low pH (~2.2) suppresses silanols and keeps the analyte neutral (pKa < 2). |
| Mobile Phase B | Methanol | Methanol promotes |
| Gradient | 0-1 min: 50% B1-12 min: 50% | Focused gradient on the hydrophobic elution window. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID.[1] |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |
| Detection | UV @ 240 nm | Max absorbance for the substituted aniline ring. |
Step-by-Step Execution
-
Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Methanol:Water . Note: Do not use 100% organic diluent as it causes "solvent wash" peak distortion.
-
Equilibration: Flush column with 10 column volumes of initial mobile phase (50% B).
-
Blank Injection: Inject Mobile Phase A to ensure baseline stability.
-
Suitability Injection: Inject the System Suitability Mix.
-
Requirement: Resolution (
) between target and nearest impurity > 2.0.[2]
-
-
Sample Analysis: Inject samples. Run a standard check every 10 injections.
Method Development Decision Workflow
The following diagram illustrates the logical pathway used to arrive at the PFP recommendation, highlighting the "Causality" of the decision.
Figure 1: Decision tree for selecting the PFP stationary phase based on isomeric resolution requirements.
Troubleshooting & Causality (Why this works)
Why Methanol over Acetonitrile?
While Acetonitrile (ACN) is the default organic modifier, it is a "
Why Acidic pH?
Although the analyte is neutral at pH 4-7, running at pH ~2.2 (0.1% H
Critical Control Point: Sample Diluent
Because the method starts at 50% Organic, dissolving the sample in 100% Methanol can lead to "breakthrough" where the sample travels faster than the mobile phase initially, causing split peaks. Always match the sample diluent to the starting gradient conditions (50:50) [3].[3][4]
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link
-
Ganesh, V., et al. (2022).[5] "Retention behaviour of analytes in reversed phase high performance liquid chromatography – A review." ResearchGate. Link
-
Dolan, J. W. (2013). "Peak Distortion from Solvent Mismatch." LCGC North America. Link
-
BenchChem. (2025).[1][6] Purification of Halogenated Aniline Compounds. Technical Support Center. Link
-
SIELC Technologies. (2024). Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Application Note. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Related substances analysis of 3-(trifluoromethyl) aniline - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
